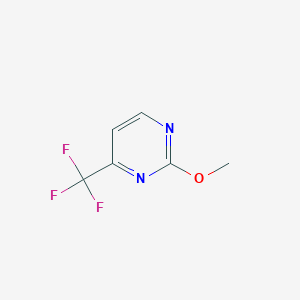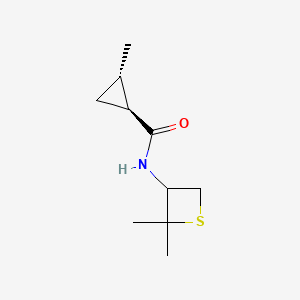
4-Aminomethyl-cuban-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminomethyl-cuban-1-ol is a unique compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It is characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon framework
Métodos De Preparación
The synthesis of 4-Aminomethyl-cuban-1-ol typically involves multi-step synthetic routes. One common method includes the functionalization of cubane derivatives. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve the use of high-pressure reactors and advanced purification techniques to achieve high purity levels.
Análisis De Reacciones Químicas
4-Aminomethyl-cuban-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Aminomethyl-cuban-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is utilized in the development of advanced materials and nanotechnology applications
Mecanismo De Acción
The mechanism of action of 4-Aminomethyl-cuban-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique cubane structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
4-Aminomethyl-cuban-1-ol can be compared with other cubane derivatives and similar compounds:
Cubane: The parent hydrocarbon structure, which lacks the functional groups present in this compound.
Cubane-1-carboxylic acid: Another derivative with a carboxyl group instead of an amino group.
4-Aminocubane: A similar compound with an amino group but lacking the hydroxyl group present in this compound
The uniqueness of this compound lies in its combination of the amino and hydroxyl functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4-(aminomethyl)cuban-1-ol |
InChI |
InChI=1S/C9H11NO/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11/h2-7,11H,1,10H2 |
Clave InChI |
WMHYLAJQVCTMQR-UHFFFAOYSA-N |
SMILES canónico |
C(C12C3C4C1C5C2C3C45O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)





![3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B15234405.png)


